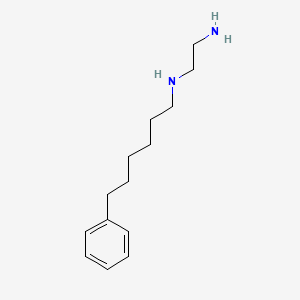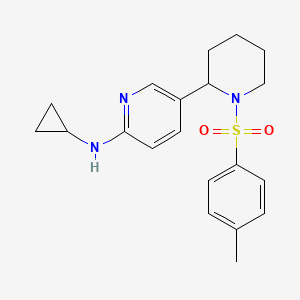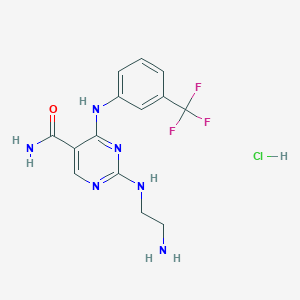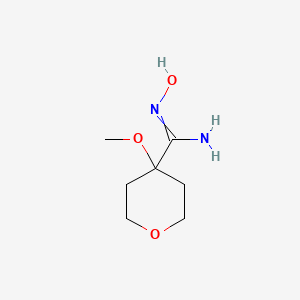![molecular formula C44H52N2O6 B11819922 bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)
bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a 2-propanol backbone, an ethylphenoxy group, and a tetrahydro-1-naphthalenyl amino group. The ethanedioate (oxalate) salt form enhances its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1) involves multiple steps:
Formation of the 2-ethylphenoxy group: This step typically involves the reaction of 2-ethylphenol with an appropriate halogenating agent to form 2-ethylphenyl halide.
Attachment of the 2-ethylphenoxy group to the 2-propanol backbone: This is achieved through a nucleophilic substitution reaction, where the 2-ethylphenyl halide reacts with 2-propanol under basic conditions.
Introduction of the tetrahydro-1-naphthalenyl amino group: This step involves the reaction of the intermediate compound with 1,2,3,4-tetrahydro-1-naphthylamine under acidic conditions to form the desired product.
Formation of the ethanedioate salt: The final step involves the reaction of the product with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Use of catalysts: To enhance reaction rates and selectivity.
Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-propanol and ethylphenoxy groups.
Reduction: Reduction reactions can occur at the tetrahydro-1-naphthalenyl amino group.
Substitution: Nucleophilic substitution reactions can take place at the ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include amines and alcohols.
Substitution: Products include substituted phenoxy compounds.
Applications De Recherche Scientifique
2-Propanol, 1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanol, 1-(2-methylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1)
- 2-Propanol, 1-(2-chlorophenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1)
Uniqueness
The unique combination of the ethylphenoxy group and the tetrahydro-1-naphthalenyl amino group in 2-Propanol, 1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1) imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C44H52N2O6 |
|---|---|
Poids moléculaire |
704.9 g/mol |
Nom IUPAC |
bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate |
InChI |
InChI=1S/C44H52N2O6/c1-3-31-15-7-11-25-41(31)49-29-35(27-45-39-23-13-19-33-17-5-9-21-37(33)39)51-43(47)44(48)52-36(30-50-42-26-12-8-16-32(42)4-2)28-46-40-24-14-20-34-18-6-10-22-38(34)40/h5-12,15-18,21-22,25-26,35-36,39-40,45-46H,3-4,13-14,19-20,23-24,27-30H2,1-2H3/t35-,36-,39-,40-/m0/s1 |
Clé InChI |
FCSJUGFYOMLSPJ-KEAHXZLPSA-N |
SMILES isomérique |
CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)OC(=O)C(=O)O[C@@H](CN[C@H]4CCCC5=CC=CC=C45)COC6=CC=CC=C6CC |
SMILES canonique |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)OC(=O)C(=O)OC(CNC4CCCC5=CC=CC=C45)COC6=CC=CC=C6CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)




![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)

![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)

